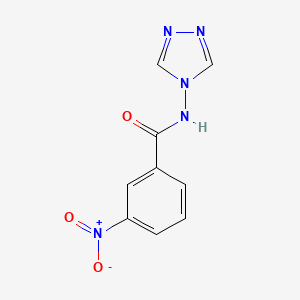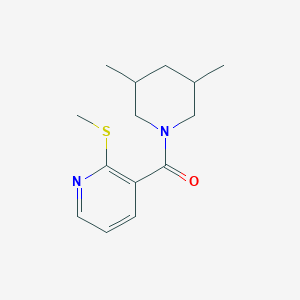![molecular formula C17H14FN3O2S B2742716 1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline CAS No. 1226453-05-9](/img/structure/B2742716.png)
1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline” is a complex organic compound that contains several functional groups, including an acetyl group, a bromine atom, a piperazine ring, a sulfonyl group, and an indoline ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure (the indoline ring). The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
- A novel series of indole derivatives, including those structurally related to the given compound, have been optimized for their antagonistic activity against the 5-hydroxytryptamine-6 receptor (5-HT6R), identifying potential candidates for the treatment of cognitive disorders. The optimization process highlighted a compound with high affinity and selectivity, showcasing its potential in enhancing cognitive functions when used in combination with other Alzheimer's treatments (Nirogi et al., 2017).
Antimicrobial and Enzyme Inhibition
- Research into multifunctional amides, which share structural features with the compound , demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. This suggests a pathway for developing new therapeutic agents against Alzheimer's disease through enzyme inhibition and chemoinformatic properties (Hassan et al., 2018).
Crystal Structure and DFT Studies
- Studies on the crystal structure and Density Functional Theory (DFT) calculations of novel indoline derivatives have provided insights into their chemical properties and potential applications in medicinal chemistry. The research includes analysis of molecular interactions and reactivity sites, essential for drug design (Kumara et al., 2017).
Biological Activity of Indole Derivatives
- The synthesis and biological activity evaluation of novel indole derivatives, including those with benzene sulfonyl piperazine moiety, have shown antimicrobial, antifungal, and anthelmintic activity. This underscores their potential as lead compounds for developing new therapeutic agents (Saingar et al., 2011).
5-HT6 Receptor Antagonism
- Extensive structure-activity relationship studies on N-arylsulfonylindoles as 5-HT6 antagonists have identified compounds with moderate to high binding affinities. This research facilitates the design of new molecules with improved affinity and antagonist profile, contributing to the development of treatments for cognitive disorders (Mella et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-20(2)12-6-8-13(9-7-12)21-11-14(10-19)24(22,23)17-15(18)4-3-5-16(17)21/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEXZMDSUCMFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2742637.png)

![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)
![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)
![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)
